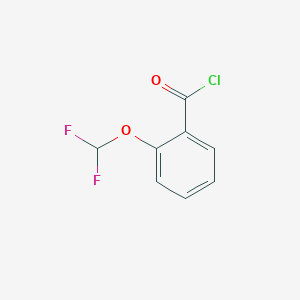

2-(Difluoromethoxy)benzoyl chloride

Descripción

Significance of Aryl Acid Chlorides as Reactive Intermediates in Organic Synthesis

Aryl acid chlorides, also known as aroyl chlorides, are organic compounds containing the functional group -C(=O)Cl attached to an aromatic ring. wikipedia.org They are among the most reactive derivatives of carboxylic acids. wikipedia.orgchemistrysteps.com This high reactivity stems from the presence of two electron-withdrawing groups attached to the carbonyl carbon: the oxygen atom and the highly electronegative chlorine atom. This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. numberanalytics.comfiveable.me

The primary reaction of aryl acid chlorides is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile through an addition-elimination mechanism. chemistrysteps.comnumberanalytics.com This reactivity makes them exceptionally versatile intermediates for synthesizing a variety of other compounds. fiveable.meiitk.ac.in Key applications include:

Synthesis of Esters: Reaction with alcohols (alcoholysis). wikipedia.orgchemistrysteps.com

Synthesis of Amides: Reaction with ammonia (B1221849) or primary/secondary amines (aminolysis). wikipedia.orgchemistrysteps.com

Synthesis of Anhydrides: Reaction with carboxylate salts. wikipedia.orgchemistrysteps.com

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. fiveable.me

Due to their reactivity, they are fundamental building blocks for introducing acyl groups into molecules, a common strategy in the synthesis of pharmaceuticals, dyes, and pesticides. numberanalytics.comlanxess.com

The Strategic Role of Fluorine Substitution in Modulating Reactivity and Molecular Properties of Aromatic Compounds

The incorporation of fluorine atoms into aromatic compounds has become a powerful strategy in medicinal chemistry and materials science. numberanalytics.com Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly alter a molecule's electronic properties. numberanalytics.comstackexchange.com This can lead to a decrease in the reactivity of the aromatic ring towards electrophilic substitution reactions. numberanalytics.com

However, the effect of fluorine is complex. While it is deactivating for electrophilic aromatic substitution, it has been shown in some cases to be an activating substituent. acs.org In nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine can stabilize the negatively charged intermediate (Meisenheimer complex), thereby increasing the reaction rate. stackexchange.com

Beyond modulating reactivity, fluorine substitution impacts a range of molecular properties:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of drug molecules.

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Conformation and Binding: The substitution of hydrogen with fluorine can alter the conformation of a molecule and its binding affinity to biological targets. The addition of fluorine atoms to an aromatic ring introduces new π-orbitals that can affect the molecule's aromaticity and electronic landscape. nih.govacs.org

The difluoromethoxy group (-OCF₂H) is of particular interest as it can serve as a lipophilic hydrogen bond donor, a feature that is attractive in drug design.

Overview of 2-(Difluoromethoxy)benzoyl Chloride as a Promising Electrophilic Synthon in Contemporary Chemical Research

This compound is a specialized aryl acid chloride that combines the high reactivity of the benzoyl chloride moiety with the unique properties imparted by the difluoromethoxy group. chemicalbook.combldpharm.com As an electrophilic synthon, it serves as a valuable building block for introducing the 2-(difluoromethoxy)benzoyl fragment into larger, more complex molecules. The presence of the difluoromethoxy group at the ortho position to the acyl chloride can influence the reactivity and conformation of the resulting products.

This compound is particularly relevant in the synthesis of novel pharmaceuticals and agrochemicals, where the incorporation of fluorinated motifs is a well-established strategy for enhancing biological activity, metabolic stability, and other pharmacokinetic properties. numberanalytics.com Its structure makes it a key intermediate for creating a diverse range of derivatives, including esters, amides, and ketones, each bearing the distinct difluoromethoxy signature.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 95155-16-1 | chemicalbook.combldpharm.com |

| Molecular Formula | C₈H₅ClF₂O₂ | chemicalbook.com |

| Molecular Weight | 206.57 g/mol | chemicalbook.com |

| Predicted Boiling Point | 250.3 ± 30.0 °C | chemicalbook.com |

| Predicted Density | 1.366 ± 0.06 g/cm³ | chemicalbook.com |

An in-depth examination of the synthetic methodologies for producing this compound and related difluoromethoxy-substituted aroyl chlorides reveals a landscape of both established and advanced chemical strategies. These compounds are of significant interest due to the unique physicochemical properties imparted by the difluoromethoxy group, which can enhance the metabolic stability and cell membrane permeability of molecules in medicinal chemistry. nih.govgoogle.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSXCIOSWIQIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Difluoromethoxy Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

2-(Difluoromethoxy)benzoyl chloride, as a typical acyl chloride, is characterized by a highly electrophilic carbonyl carbon. This electrophilicity is further enhanced by the electron-withdrawing effects of both the chlorine atom and the ortho-difluoromethoxy group. Consequently, the compound readily undergoes nucleophilic acyl substitution reactions, where the chloride ion is displaced by a variety of nucleophiles. These reactions form the cornerstone of its synthetic utility, allowing for the facile introduction of the 2-(difluoromethoxy)benzoyl moiety into other molecules. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a transient tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the new acylated product. youtube.comyoutube.comyoutube.com

Formation of Esters via Alcoholysis

The reaction of this compound with alcohols, known as alcoholysis, yields the corresponding esters. This transformation is a fundamental example of nucleophilic acyl substitution and is widely used for the synthesis of various ester derivatives. youtube.compearson.com

The Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives, has been successfully applied to the alcoholysis of substituted benzoyl chlorides. uni.edu The electron-withdrawing nature of the 2-(difluoromethoxy) group in this compound is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by an alcohol compared to unsubstituted benzoyl chloride. This is consistent with studies on other benzoyl chlorides where electron-withdrawing groups enhance the reaction rate. uni.edunih.gov

The rate of alcoholysis for benzoyl chloride in absolute ethanol (B145695) at 25°C has been reported with a pseudo-first-order rate constant of approximately 0.0492 min⁻¹. uni.edu A study on the reaction of various substituted benzoyl chlorides with n-propanol at 25°C demonstrated the effect of different substituents on the reaction rate. uni.edu

Table 1: Pseudo-first Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides with n-Propanol at 25°C Data extracted from studies on substituted benzoyl chlorides to provide context for the reactivity of the title compound. uni.edu

| Substituent (X) in X-C₆H₄COCl | Rate Constant (k) in min⁻¹ |

|---|---|

| p-NO₂ | 2.53 |

| m-NO₂ | 2.21 |

| m-Cl | 0.449 |

| p-Cl | 0.222 |

| H (Benzoyl chloride) | 0.0852 |

| p-CH₃ | 0.0163 |

This interactive table demonstrates the electronic effects of substituents on the rate of alcoholysis. Electron-withdrawing groups (like NO₂) significantly increase the rate, while electron-donating groups (like CH₃ and OCH₃) decrease it.

The generally accepted mechanism for the alcoholysis of benzoyl chlorides is a two-step nucleophilic addition-elimination pathway. youtube.comyoutube.com

Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge and the oxygen from the alcohol bears a positive charge. youtube.com

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. A proton is subsequently lost from the oxonium ion, often transferred to a weak base in the medium (such as another alcohol molecule), to yield the final ester product and hydrochloric acid. youtube.comyoutube.com

While this addition-elimination mechanism is dominant, mechanistic studies on benzoyl chlorides reveal a spectrum of pathways. nih.gov In weakly nucleophilic solvents, a cationic S_N1-like mechanism involving a benzoyl cation intermediate can become significant, especially for substrates with electron-donating groups. nih.gov However, for typical alcoholysis reactions of substrates like this compound, the S_N2-like addition-elimination pathway is the prevailing mechanism. nih.govresearchgate.net

While the reaction between benzoyl chlorides and alcohols can proceed without a catalyst, various promoters and catalysts are employed to enhance the reaction rate and efficiency, especially for less reactive or sterically hindered alcohols.

A notably efficient method involves the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a promoter. organic-chemistry.orgcolab.ws The acylation of alcohols with benzoyl chloride in the presence of TMEDA is remarkably fast, often completing within minutes even at very low temperatures such as -78°C, and provides excellent yields of the corresponding benzoates. organic-chemistry.org This method is effective for primary, secondary, and phenolic alcohols. organic-chemistry.org A key advantage is its chemoselectivity; tertiary alcohols are generally unreactive under these conditions, allowing for the selective acylation of primary or secondary alcohols in diols. organic-chemistry.org

Mechanistic studies suggest that TMEDA is superior to other amines like triethylamine (B128534) or pyridine (B92270) because it forms a highly reactive complex with the benzoyl chloride, which powerfully activates the acyl group for nucleophilic attack. organic-chemistry.orgresearchgate.net The presence of molecular sieves can further accelerate the reaction. organic-chemistry.org

Formation of Amides via Aminolysis

This compound reacts readily with primary and secondary amines in a process called aminolysis to produce the corresponding N-substituted amides. youtube.comncert.nic.in This nucleophilic acyl substitution reaction is a cornerstone of amide synthesis. jetir.org

The reaction mechanism is analogous to that of alcoholysis, involving the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. youtube.com Because the reaction generates hydrochloric acid (HCl), two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl, forming an ammonium (B1175870) salt. chegg.com Alternatively, a non-nucleophilic base like pyridine or triethylamine can be added to scavenge the HCl, which shifts the reaction equilibrium to favor the product. ncert.nic.inhud.ac.uk Aromatic acyl chlorides are generally stable enough to be used in aqueous basic conditions, as seen in the Schotten-Baumann reaction.

Table 2: Examples of Amide Synthesis from Benzoyl Chloride Derivatives This table showcases the versatility of the aminolysis reaction with various amines.

| Amine | Product |

|---|---|

| Aniline | N-Phenylbenzamide |

| Benzylamine | N-Benzylbenzamide nih.gov |

| Pyrrolidine (B122466) | 1-Benzoylpyrrolidine hud.ac.uk |

This interactive table illustrates the range of amides that can be synthesized by reacting a benzoyl chloride with different primary and secondary amines.

Synthesis of Thioesters and Other Sulfur-Containing Derivatives

The reaction of this compound with sulfur nucleophiles provides access to thioesters and other sulfur-containing compounds. Sulfur compounds, particularly thiols (mercaptans) and their conjugate bases (thiolates), are generally more nucleophilic than their oxygen analogs (alcohols and alkoxides). msu.edulibretexts.org This enhanced nucleophilicity allows them to react efficiently with acyl chlorides.

The reaction with a thiol (R-SH) proceeds via a nucleophilic acyl substitution mechanism similar to alcoholysis and aminolysis, yielding a thioester and HCl. The reaction is often carried out in the presence of a base to neutralize the acid byproduct. Thioesters can also be synthesized from acyl chlorides and thiols under solvent-free conditions using zinc oxide as a recyclable catalyst. researchgate.net

Beyond simple thioesters, other sulfur derivatives can be prepared. For instance, benzoyl chloride can react with a source of sulfide, such as an ethanolic solution of potassium hydroxide (B78521) saturated with hydrogen sulfide, to form an intermediate which, upon oxidation with iodine, yields benzoyl disulfide. orgsyn.org

Table 3: Examples of Sulfur-Containing Derivatives from Benzoyl Chloride This table provides examples of products formed from the reaction of benzoyl chloride with sulfur-based nucleophiles.

| Sulfur Reagent | Product | Reference |

|---|---|---|

| Thiophenol (C₆H₅SH) | S-Phenyl benzothioate | researchgate.net |

| Ethanethiol (CH₃CH₂SH) | S-Ethyl benzothioate | researchgate.net |

This interactive table shows the products obtained from the reaction of benzoyl chloride with different sulfur nucleophiles, leading to thioesters and disulfides.

Reduction Chemistry of the Acyl Chloride Moiety

The acyl chloride functional group in this compound is a versatile handle for various chemical transformations, including reduction to either benzaldehydes or benzyl (B1604629) alcohols.

Pathways to Benzaldehydes and Benzyl Alcohols

The controlled reduction of an acyl chloride to a benzaldehyde (B42025) requires specific reagents to avoid over-reduction to the corresponding benzyl alcohol. A common method for this transformation is the Rosenmund reduction, which employs a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). chemicalbook.com This catalyst is active enough to reduce the acyl chloride but is deactivated towards further reduction of the aldehyde. When this compound is subjected to these conditions, it is selectively converted to 2-(difluoromethoxy)benzaldehyde.

Conversely, the complete reduction of the acyl chloride to a benzyl alcohol can be achieved using more powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), often in combination with a Lewis acid, can effectively reduce the acyl chloride past the aldehyde stage to furnish 2-(difluoromethoxy)benzyl alcohol. The choice of reducing agent and reaction conditions allows for the selective synthesis of either the aldehyde or the alcohol, providing access to a range of difluoromethoxy-substituted building blocks. It is worth noting that benzyl alcohols themselves can undergo further reactions, such as slow oxidation back to benzaldehyde and benzoic acid upon exposure to air. nih.gov

Carbon-Carbon Bond Forming Reactions

The acyl chloride group of this compound is also a key participant in various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Decarbonylative Difluoromethylation of Aroyl Chlorides

A significant advancement in the application of aroyl chlorides is the palladium-catalyzed decarbonylative difluoromethylation. This reaction provides a direct method for the synthesis of difluoromethylated arenes, which are of high interest in various fields of chemistry. nih.gov

The catalytic cycle for the palladium-catalyzed decarbonylative difluoromethylation of aroyl chlorides is believed to proceed through a Pd(0)/Pd(II) pathway. The proposed mechanism involves several key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aroyl chloride to a Pd(0) complex, forming an aroyl Pd(II) intermediate.

Decarbonylation: This is followed by the extrusion of a carbon monoxide (CO) molecule from the aroyl Pd(II) complex to generate an aryl Pd(II) species.

Transmetalation: A difluoromethylating agent, such as a difluoromethyl zinc reagent, then undergoes transmetalation with the aryl Pd(II) complex, replacing the halide with a difluoromethyl group. nih.gov

Reductive Elimination: The final step is the reductive elimination of the aryl and difluoromethyl groups from the palladium center, yielding the desired difluoromethylated arene and regenerating the Pd(0) catalyst. acs.org

The choice of ligand is crucial for the efficiency of this catalytic cycle, with specific phosphine (B1218219) ligands often employed to facilitate the key steps. acs.org

The palladium-catalyzed decarbonylative difluoromethylation has been shown to be effective for a wide range of benzoyl chlorides, including both electron-deficient and electron-rich substrates. nih.gov However, the electronic nature of the substituents on the aromatic ring can influence the reaction efficiency.

Generally, benzoyl chlorides bearing electron-withdrawing groups tend to react readily, as the electron-deficient nature of the aromatic ring can facilitate the oxidative addition and subsequent steps. Conversely, while the reaction is tolerant of electron-rich benzoyl chlorides, the increased electron density on the aromatic ring can sometimes lead to slower reaction rates or lower yields. nih.gov Despite these potential limitations, the broad substrate scope makes this a valuable method for accessing a diverse array of difluoromethylated aromatic compounds. nih.gov

Exploration of Other Cross-Coupling Reactions Involving the Acyl Chloride Functional Group

Beyond decarbonylative difluoromethylation, the acyl chloride functionality of this compound can be utilized in other cross-coupling reactions. These reactions, which involve the formation of a new bond between two different molecular fragments, are fundamental in modern organic synthesis. wikipedia.org

Reactivity and Influence of the Ortho-Difluoromethoxy Substituent

The presence of a difluoromethoxy group at the ortho-position of a benzoyl chloride scaffold introduces significant electronic and steric perturbations that collectively modulate the reactivity of the acyl chloride functional group. This substituent's influence extends beyond simple inductive effects, engaging in nuanced interactions that can dictate reaction pathways and transition state geometries.

Electronic and Steric Effects on the Electrophilicity of the Acyl Chloride

The reactivity of the acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. The ortho-difluoromethoxy group exerts a powerful influence on this electrophilic center through a combination of electronic and steric effects.

Electronic Effects:

Table 1: Comparison of Electronic Effects of Substituents

| Substituent Group | Primary Electronic Effect on Aromatic Ring | Influence on Carbonyl Electrophilicity |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating (+R > -I) | Decreases |

| -Cl (Chloro) | Electron-withdrawing (-I > +R) | Increases |

| -NO₂ (Nitro) | Strongly electron-withdrawing (-I, -R) | Strongly Increases |

| -OCF₂H (Difluoromethoxy) | Strongly electron-withdrawing (-I effect dominant) | Strongly Increases |

Steric Effects:

The placement of the difluoromethoxy group at the ortho-position introduces considerable steric hindrance around the acyl chloride functionality. researchgate.net This steric bulk can impede the approach of nucleophiles to the carbonyl carbon. Computational studies on analogous molecules, such as 2,6-dichlorobenzoyl chloride, show that bulky ortho substituents can force the acyl chloride group to rotate out of the plane of the benzene ring to minimize steric strain. researchgate.net This non-planar conformation can affect the conjugation between the carbonyl group and the aromatic ring, further influencing reactivity.

In acylation reactions, this steric hindrance can lead to lower reaction rates compared to its meta- or para-substituted isomers. However, the balance between electronic activation and steric hindrance is delicate. While the electronic effect makes the carbonyl carbon highly reactive, the steric effect can make that reactivity more selective, favoring smaller nucleophiles or requiring more forcing reaction conditions. In some electrophilic aromatic substitution reactions, bulky ortho-directing groups have been shown to favor substitution at the less hindered para-position. youtube.com A similar principle applies here, where the steric shield provided by the ortho-group can be a critical factor in controlling the outcome of a reaction.

Intra- and Intermolecular Interactions Involving the Difluoromethoxy Group (e.g., Hydrogen Bonding, Halogen Bonding)

The difluoromethoxy group is not merely a passive electronic and steric influencer; it is capable of participating in specific non-covalent interactions that can stabilize conformations and mediate intermolecular associations.

Hydrogen Bonding:

The difluoromethyl group (CF₂H) is recognized as a "lipophilic hydrogen bond donor." researchgate.netbohrium.com The highly polarized carbon-hydrogen bond, resulting from the electron-withdrawing fluorine atoms, endows the hydrogen atom with a partial positive charge, enabling it to act as a hydrogen bond donor. researchgate.netnih.gov This interaction can occur both intramolecularly and intermolecularly.

Intramolecular Hydrogen Bonding: In this compound, a potential intramolecular C–H···O hydrogen bond could form between the hydrogen of the –OCF₂H group and the carbonyl oxygen of the acyl chloride. This would result in the formation of a six-membered ring, which could stabilize a specific conformation of the molecule. bohrium.com Theoretical studies on related systems have shown that such interactions, while weak (around -1 kcal/mol), can influence conformational preferences. bohrium.com Similarly, electrostatic attractions between the electronegative fluorine atoms and a positively charged center have been shown to dictate molecular conformation in other fluorinated molecules. beilstein-journals.org

Intermolecular Hydrogen Bonding: The CF₂H group can also engage in hydrogen bonding with external hydrogen bond acceptors, such as solvent molecules or other reactants. nih.govsemanticscholar.org This capability can influence the solubility and solvation of the molecule and play a role in molecular recognition and the formation of supramolecular assemblies in the solid state.

Table 2: Potential Non-Covalent Interactions of the -OCF₂H Group

| Interaction Type | Donor | Acceptor | Potential Impact |

|---|---|---|---|

| Intramolecular Hydrogen Bond | C-H of -OCF₂H | Carbonyl Oxygen (C=O) | Stabilizes molecular conformation |

| Intermolecular Hydrogen Bond | C-H of -OCF₂H | External Lewis base (e.g., solvent) | Influences solvation and crystal packing |

| Halogen Bonding | Chlorine of -COCl | External Lewis base | Possible, but generally weak for chlorine |

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). youtube.com While the chlorine atom of the acyl chloride group could theoretically act as a halogen bond donor, this interaction is generally weaker for chlorine compared to bromine or iodine. More relevant is the potential for the fluorine atoms of the difluoromethoxy group to act as halogen bond acceptors (Lewis bases), though fluorine is known to be a very weak participant in such interactions. nih.gov Studies comparing hydrogen bonding and halogen bonding in molecules containing a CF₂H group have found that the hydrogen bond is often the more significant interaction. acs.orgnih.gov Therefore, while minor halogen bonding interactions cannot be entirely discounted, hydrogen bonding is expected to be the dominant non-covalent interaction involving the difluoromethoxy substituent.

Strategic Applications in Complex Molecule Synthesis

Role as a Key Acylating Reagent in Organic Synthesis

The primary role of 2-(difluoromethoxy)benzoyl chloride in organic synthesis is as a potent acylating reagent. The electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group enhances the electrophilicity of the carbonyl carbon in the benzoyl chloride. This heightened reactivity facilitates the efficient transfer of the 2-(difluoromethoxy)benzoyl group to a wide range of nucleophiles, including alcohols, amines, and thiols. This acylation reaction is a fundamental step in the synthesis of numerous complex organic molecules. The process typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct, leading to high yields of the desired acylated products. The resulting esters, amides, and thioesters are often stable intermediates that can be carried forward through multi-step synthetic sequences.

The utility of this compound as an acylating agent is particularly evident in the synthesis of molecules where the difluoromethoxy group is a crucial pharmacophore or a key modulator of physicochemical properties. Its incorporation can enhance metabolic stability, improve lipophilicity, and alter the conformational preferences of the target molecule, all of which are critical considerations in drug design and the development of new agrochemicals.

Precursors for Pharmaceutically Relevant Scaffolds and Bioactive Molecules

The strategic application of this compound extends to its use as a precursor for a diverse array of pharmaceutically relevant scaffolds and bioactive molecules. The 2-(difluoromethoxy)benzoyl moiety serves as a foundational component upon which more complex and medicinally significant structures are built.

This compound is a key starting material in the synthesis of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry due to their wide range of biological activities.

Benzimidazoles: The reaction of this compound with o-phenylenediamines is a common method for constructing 2-substituted benzimidazoles. This condensation reaction, typically carried out under thermal conditions or with acid catalysis, results in the formation of the benzimidazole (B57391) ring system bearing the 2-(difluoromethoxy)phenyl group. These compounds have been investigated for their potential as antimicrobial and anticancer agents.

Oxadiazoles (B1248032): The synthesis of 1,3,4-oxadiazoles often involves the use of this compound. In a typical synthetic route, the benzoyl chloride is first converted to a benzoyl hydrazide derivative, which then undergoes cyclization to form the oxadiazole ring. These heterocycles are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.

| Heterocycle | Starting Materials | Key Reaction Type |

| Benzimidazole | This compound, o-Phenylenediamine | Condensation |

| 1,3,4-Oxadiazole | This compound, Hydrazine (B178648) | Acylation followed by Cyclization |

The reaction of this compound with hydrazine or substituted hydrazines readily affords 2-(difluoromethoxy)benzoyl hydrazide derivatives. These compounds are not only intermediates in the synthesis of heterocycles like oxadiazoles and pyrazoles but also represent a class of bioactive molecules in their own right. The amide bond in these structures is a common feature in many biologically active compounds, and the presence of the difluoromethoxy group can significantly influence their biological profile. These benzoyl hydrazide derivatives have been explored for their potential as enzyme inhibitors and as ligands for various biological targets.

Furthermore, the reaction of this compound with a wide range of primary and secondary amines leads to the formation of a diverse library of amide structures. These amides are fundamental building blocks in the synthesis of more complex pharmaceutical agents, where the 2-(difluoromethoxy)benzoyl moiety is incorporated to fine-tune the molecule's properties.

This compound is also utilized in the synthesis of more advanced medicinal building blocks that serve as scaffolds for drug discovery.

Pyrrolidines: The acylation of pyrrolidine (B122466) derivatives with this compound introduces the 2-(difluoromethoxy)benzoyl group onto this important heterocyclic scaffold. Pyrrolidine-containing compounds are prevalent in a vast number of natural products and synthetic drugs, and the incorporation of the difluoromethoxybenzoyl moiety can lead to novel compounds with enhanced biological activity.

Building Blocks for Agrochemical Intermediates

In addition to its applications in the pharmaceutical industry, this compound is a crucial intermediate in the synthesis of modern agrochemicals. The introduction of the difluoromethoxy group into pesticide molecules can enhance their efficacy, broaden their spectrum of activity, and improve their environmental profile.

This compound serves as a key building block for the synthesis of precursors for a variety of herbicides and fungicides. The 2-(difluoromethoxy)benzoyl moiety is a common structural feature in several classes of pesticides. For instance, it is a component of certain pyrazole-based herbicides, where it is introduced through acylation reactions. Similarly, in the development of novel fungicides, the incorporation of the 2-(difluoromethoxy)benzoyl group has been shown to lead to compounds with potent activity against a range of plant pathogens. The synthesis of these agrochemical intermediates often involves multi-step sequences where this compound is used in one of the key acylation or cyclization steps to construct the core scaffold of the final active ingredient.

| Agrochemical Class | Role of this compound |

| Herbicides | Precursor for pyrazole-based active ingredients |

| Fungicides | Building block for novel fungicidal compounds |

Contributions to the Synthesis of Advanced Materials and Specialty Chemicals

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated building blocks for the synthesis of advanced materials and specialty chemicals. Among these, this compound serves as a key reagent, introducing the valuable difluoromethoxy group into larger, more complex molecular frameworks.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques in Synthetic and Mechanistic Studies

Spectroscopic methods are fundamental tools for confirming the identity and purity of 2-(Difluoromethoxy)benzoyl chloride after its synthesis and for studying its role in subsequent chemical transformations.

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet in the range of 7.0-8.5 ppm. The single proton of the difluoromethoxy (-OCHF₂) group is highly characteristic; it would present as a triplet due to coupling with the two adjacent fluorine atoms (a ¹H-¹⁹F coupling). Its chemical shift would be significantly downfield, influenced by the electronegative oxygen and fluorine atoms. oregonstate.edu

¹³C NMR: The carbon NMR spectrum would reveal all the unique carbon environments in the molecule. The carbonyl carbon of the acyl chloride group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would produce signals between 120-140 ppm, with the carbon attached to the difluoromethoxy group showing a distinct shift. The carbon of the difluoromethoxy group itself would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR is a crucial technique. The spectrum for this compound would be expected to show a single primary signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal would be split into a doublet due to coupling with the single adjacent proton (a ³JF-H coupling). The chemical shift of fluorine is sensitive to its environment, providing a clear confirmation of the difluoromethoxy group's presence. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Structural Information |

|---|---|---|---|

| ¹H | ~7.0 - 8.5 | Multiplet | Aromatic protons |

| ¹H | ~6.5 - 7.5 (triplet) | Triplet (t) | Proton of the -OCHF₂ group (coupled to 2F) |

| ¹³C | ~160 - 170 | Singlet | Carbonyl carbon (-COCl) |

| ¹³C | ~115 - 140 | Multiple signals | Aromatic carbons |

| ¹³C | ~110 - 120 (triplet) | Triplet (t) | Carbon of the -OCHF₂ group (coupled to 2F) |

| ¹⁹F | Varies (doublet) | Doublet (d) | Fluorine atoms of the -OCHF₂ group (coupled to 1H) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be dominated by a few key absorptions. The most prominent feature would be a very strong and sharp peak for the carbonyl (C=O) stretch of the acyl chloride group, typically appearing at a high frequency, often in the range of 1770-1815 cm⁻¹. This high frequency is characteristic of the electron-withdrawing nature of the chlorine atom. Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethoxy group would be expected, typically in the 1000-1200 cm⁻¹ region. spectroscopyonline.com Aromatic C-H and C=C stretching vibrations would also be visible. spectroscopyonline.com

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular weight of this compound (C₈H₅ClF₂O₂) is approximately 206.57 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. researchgate.net Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be expected, confirming the presence of one chlorine atom.

Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical (M-Cl)⁺ to form a stable acylium ion, which would be a prominent peak in the spectrum. wikipedia.org Further fragmentation could involve the loss of carbon monoxide (M-Cl-CO)⁺. For this specific molecule, cleavage of the difluoromethoxy group is also a plausible fragmentation route.

Computational Chemistry for Mechanistic and Structural Insights

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into reaction mechanisms, transition states, and molecular properties that can be difficult or impossible to observe directly.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to study the mechanisms of chemical reactions involving substituted benzoyl chlorides. researchgate.netrsc.org For reactions such as hydrolysis or Friedel-Crafts acylation, DFT calculations can map the entire potential energy surface.

This allows for the localization and characterization of transition states—the high-energy structures that connect reactants to products. By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For instance, DFT studies on the solvolysis of benzoyl chlorides have helped to distinguish between competing SN1-like (via an acylium cation) and SN2-like (concerted or addition-elimination) pathways under different conditions. mdpi.com The electronic nature of substituents, such as the difluoromethoxy group, can be modeled to understand their influence on transition state stability and reaction outcomes. researchgate.net

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures and their interactions. For this compound, modeling can predict its reactivity towards various nucleophiles.

By calculating the molecular electrostatic potential (MEP), one can visualize the electron distribution on the molecule's surface. nih.govrsc.org This map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl carbon in this compound would be identified as a highly electrophilic site, confirming its susceptibility to nucleophilic attack.

Furthermore, modeling can assess steric hindrance around the reactive site. The ortho-position of the difluoromethoxy group may influence the approach of a nucleophile, which can be critical in determining regioselectivity in reactions with complex substrates. By comparing the computed energies of different possible products or reaction pathways, molecular modeling can provide valuable predictions about the selectivity of a reaction, guiding synthetic efforts. mdpi.com

Analysis of Conformational Preferences and Intermolecular Interactions within Difluoromethoxy-Containing Compounds

The incorporation of the difluoromethoxy (–OCF₂H) group into organic molecules significantly influences their three-dimensional structure and intermolecular recognition properties. These effects are primarily governed by a complex interplay of steric demands, stereoelectronic effects, and the group's capacity to engage in non-covalent interactions. nih.govrsc.org Computational and experimental studies have provided deep insights into these phenomena, revealing distinct conformational preferences and interaction patterns that differentiate difluoromethoxy-containing compounds from their non-fluorinated analogues.

Conformational Preferences

The orientation of the difluoromethoxy group relative to the rest of a molecule is not random; it adopts specific, low-energy conformations. A key factor is the rotation around the C-O bond. Computational studies on model systems, such as difluoroacetamides, have shown that the conformation where the C–H bond of the difluoromethyl group is syn-periplanar (aligned in the same plane and on the same side) to the carbonyl C=O bond is strongly favored. nih.gov In the gas phase, this conformer can be more stable by as much as 10 kJ mol⁻¹ compared to the conformer where a C–F bond is syn-periplanar. nih.gov This preference is often attributed to a combination of minimizing steric repulsion and favorable stereoelectronic interactions, such as hyperconjugation.

The environment also plays a critical role in determining conformational equilibrium. nih.gov For instance, studies on trans-1,2-difluorocyclohexane have demonstrated that while the diaxial conformer is lower in energy in the gas phase, the diequatorial conformer becomes the more stable form in solution. nih.gov This solvent-dependent preference highlights the influence of the surrounding medium on the subtle balance of forces that dictate molecular shape. nih.govnih.gov In more complex systems like difluoroacetamide oligomers, multiple conformations can exist and interconvert, with the ratio of conformers being influenced by the solvent. nih.gov

Detailed NMR analysis combined with computational modeling has been essential in elucidating these preferences in aliphatic chains. soton.ac.uk For example, in molecules containing a 1,3-difluoropropylene motif (–CHF–CH₂–CHF–), the conformation is strongly influenced by this fluorination pattern, an effect that is magnified upon extending the alkyl chain. soton.ac.uk

Table 1: Research Findings on Conformational Preferences in Difluorinated Compounds

| Compound/Motif Studied | Methodology | Key Finding | Energy Difference / Observation | Reference |

|---|---|---|---|---|

| Difluoroacetamide | Computational (Gas Phase) | The conformer with the C–H bond syn-periplanar to the C=O bond is strongly favored. | ~10 kJ mol⁻¹ lower in energy than the C–F syn-periplanar conformer. | nih.gov |

| trans-1,2-difluorocyclohexane | NMR Spectroscopy & Computational | Conformational preference is solvent-dependent. | Diaxial conformer is favored in the gas phase; diequatorial is favored in solution. | nih.gov |

| 1,3-Difluoropropylene Motif | NMR Analysis & Computational | This motif strongly dictates the alkane chain conformation. | The gg(l) conformation is predominant. | soton.ac.uk |

| N-Difluoromethylated Anilides | NMR Analysis & DFT Calculations | Preferentially adopt a cis conformation. | Driven by repulsion between carbonyl oxygen and the phenyl group. | rsc.org |

Intermolecular Interactions

The difluoromethoxy group is a versatile participant in a range of non-covalent interactions, which are crucial for molecular recognition and crystal engineering. wikipedia.orgtaylorandfrancis.com These interactions include hydrogen bonds, halogen bonds, and other electrostatic forces. nih.govnih.gov

While the fluorine atoms are highly electronegative, their ability to act as hydrogen bond acceptors is generally considered weak. nih.gov Studies comparing fluorinated and non-fluorinated carbohydrates found that substituting a hydroxyl group with fluorine leads to a general weakening of intermolecular interactions by approximately 4 kcal/mol. nih.gov The interactions involving fluorine were found to be weaker than traditional hydrogen bonds involving hydroxyl or amino groups. nih.gov However, these weaker C-H···F interactions can be numerous and collectively play a significant role in determining the solid-state packing of molecules. nih.govnih.gov

Table 2: Hierarchy of Intermolecular Interaction Strength in Substituted Hexopyranoses

| Interaction Type | Relative Strength | Key Observation | Reference |

|---|---|---|---|

| Hydrogen Bonding (Hydroxy Groups) | Strongest | Primary driving force for molecular packing in parent compounds. | nih.gov |

| Hydrogen Bonding (Aziridine Amino Group) | Strong | Weaker than hydroxy group hydrogen bonds but still a major contributor. | nih.gov |

| Interactions with Fluorine | Weak | Fluorine is not an effective substitute for a hydroxyl group in forming strong hydrogen bonds. | nih.gov |

| Weak Electrostatic Interactions | Weakest | Contribute to the overall stability of the crystal lattice. | nih.gov |

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Methodologies for 2-(Difluoromethoxy)benzoyl Chloride

The industrial synthesis of benzoyl chloride and its derivatives often relies on processes that raise environmental and safety concerns, such as the use of hazardous chlorinating agents like thionyl chloride, phosgene, or phosphorus pentachloride, or starting from chlorinated toluene precursors. google.comnih.govatamanchemicals.com Green chemistry principles are increasingly guiding the development of new synthetic routes to mitigate these issues. uniroma1.itnih.gov Future research in this area will likely focus on several key strategies:

Alternative Chlorinating Agents: A primary goal is to replace traditional, hazardous reagents with safer and more environmentally benign alternatives. Research into solid-supported chlorinating agents, recyclable reagents, or catalytic systems that generate the active chlorinating species in situ from less hazardous sources is a promising avenue.

Catalytic Approaches: Moving from stoichiometric to catalytic methods is a cornerstone of green chemistry. uniroma1.it Developing catalytic processes for the direct conversion of 2-(difluoromethoxy)benzoic acid to the corresponding acyl chloride would reduce waste and improve atom economy. This could involve novel transition-metal catalysts or organocatalysts that operate under mild conditions.

Table 1: Comparison of Synthetic Strategies for Acyl Chloride Formation

| Method | Typical Reagents | Advantages | Sustainability Drawbacks | Future Research Goal |

|---|---|---|---|---|

| Traditional Chlorination | SOCl₂, (COCl)₂, PCl₅ | High reactivity, well-established | Generates toxic and corrosive byproducts (SO₂, HCl, phosphoric acid) | Replacement with benign, recyclable reagents |

| From Benzotrichlorides | C₆H₅CCl₃ + H₂O or C₆H₅CO₂H | Utilizes industrial feedstocks | Involves chlorinated precursors, harsh conditions nih.govatamanchemicals.com | Develop routes from non-halogenated starting materials |

| Catalytic Methods | Catalyst + benign chlorine source | Reduced waste (high atom economy), milder conditions | Catalyst cost, stability, and separation can be challenging | Discovery of robust, inexpensive, and recyclable catalysts |

| Flow Chemistry | Various (e.g., BTC, in situ generated phosgene) acs.orgresearchgate.net | Enhanced safety with hazardous reagents, precise control, easy scale-up researchgate.net | Requires specialized equipment and process optimization | Integration with green reagents and automated platforms |

Exploration of Underexplored Reactivity Profiles for the Acyl Chloride and Difluoromethoxy Functionalities

While the acyl chloride group is a well-understood functional handle for reactions like esterification, amidation, and Friedel-Crafts acylation, the interplay between it and the adjacent difluoromethoxy group offers fertile ground for new discoveries. atamanchemicals.comfrontiersin.org The unique electronic properties of the -OCF₂H group can influence the reactivity of the entire molecule. nbinno.comresearchgate.net

Future research will likely delve into:

Modulation of Acyl Chloride Reactivity: Systematic studies are needed to quantify how the electron-withdrawing nature of the ortho-difluoromethoxy group affects the electrophilicity of the acyl chloride. This could lead to selective reactions that are not possible with other substituted benzoyl chlorides.

Reactivity of the Difluoromethoxy Group: The -OCF₂H group is not merely a passive substituent. Research has shown that related Ar-CF₂H groups can be deprotonated to form nucleophilic synthons, opening up a new reactivity manifold. acs.org Exploring whether the C-H bond in the difluoromethoxy group of this compound or its derivatives can be functionalized via radical or transition-metal-catalyzed C-H activation pathways is a significant area for future work. researchgate.net

Intramolecular Reactions: The ortho-positioning of the two functional groups could be exploited to design novel intramolecular cyclization reactions, leading to the synthesis of complex fluorinated heterocyclic systems that are of high interest in medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability. researchgate.netvapourtec.com The synthesis of acyl chlorides, which can involve toxic reagents and exothermic reactions, is particularly well-suited for this technology. acs.orgresearchgate.net

Emerging trends in this area include:

On-Demand Synthesis: Developing a continuous-flow process for this compound would enable its on-demand generation and immediate use in subsequent reactions. acs.org This "just-in-time" approach avoids the need to store a potentially reactive and hydrolytically unstable intermediate.

Multi-Step Automated Synthesis: Integrating the flow synthesis of the acyl chloride with subsequent reaction steps (e.g., amidation, esterification) in a continuous, automated sequence is a key goal. vapourtec.comoup.com This can significantly shorten synthesis times, improve reproducibility, and facilitate the rapid generation of compound libraries for screening purposes.

Data-Driven Optimization: The use of in-line analytical tools (e.g., IR, NMR) coupled with machine learning algorithms can enable real-time monitoring and automated optimization of reaction conditions in flow, leading to higher yields and purity while minimizing resource consumption. oup.com

Expansion of Applications in Chemical Biology and Advanced Materials Science through Novel Building Block Design

This compound is a valuable building block, and its true potential lies in its use to create novel, more complex molecules for specific applications. The difluoromethoxy group is a recognized bioisostere for hydroxyl, thiol, or methoxy groups, capable of improving metabolic stability and modulating properties like lipophilicity and binding affinity. researchgate.netresearchgate.netmerckmillipore.com

Future directions will focus on:

Medicinal Chemistry and Chemical Biology: Using this compound as a scaffold to synthesize new series of compounds for drug discovery is a major focus. nih.govgrowthmarketreports.com The difluoromethoxy group can serve as a "lipophilic hydrogen bond donor," offering unique interactions with biological targets. researchgate.net Research will involve incorporating this moiety into diverse molecular architectures to probe structure-activity relationships and develop new therapeutic agents. nih.gov

Advanced Materials: Fluorinated compounds are crucial in materials science for creating polymers, liquid crystals, and coatings with enhanced thermal stability, chemical resistance, and specific electronic properties. merckmillipore.comnbinno.comresearchandmarkets.com Future work will explore the incorporation of the 2-(difluoromethoxy)benzoyl moiety into monomers for polymerization, leading to new high-performance materials. The unique combination of the polar carbonyl group and the fluorinated ether could impart desirable properties for applications in electronics or specialty coatings.

Table 2: Potential Applications Driven by Novel Building Block Design

| Field | Derived Molecular Class | Rationale for Use of 2-(Difluoromethoxy)benzoyl Moiety | Potential Impact |

|---|---|---|---|

| Chemical Biology / Drug Discovery | Amides, Esters, Ketones, Heterocycles | Improves metabolic stability; acts as bioisostere for -OH or -OCH₃; modulates lipophilicity and target binding researchgate.netresearchgate.netnih.gov | Development of new drug candidates with improved pharmacokinetic profiles |

| Agrochemicals | Fluorinated Pesticides/Herbicides | Enhances biological activity and metabolic resistance in the environment merckmillipore.com | Creation of more effective and potentially safer crop protection agents |

| Materials Science | Polymers (Polyesters, Polyamides), Liquid Crystals | Increases thermal stability, chemical resistance, and hydrophobicity; tunes electronic properties merckmillipore.comgrowthmarketreports.comnbinno.com | Creation of high-performance polymers, coatings, and electronic materials |

Q & A

Q. What are the standard synthetic routes for preparing 2-(difluoromethoxy)benzoyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves converting 2-(difluoromethoxy)benzoic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Reaction conditions such as temperature (40–80°C), solvent (e.g., dichloromethane), and catalyst (e.g., DMF) significantly impact yield. Excess SOCl₂ is often used to drive the reaction to completion, followed by distillation under reduced pressure to isolate the product .

Q. What purification methods are recommended for isolating this compound?

Due to its sensitivity to moisture, purification is achieved via fractional distillation under inert gas (e.g., nitrogen). Recrystallization is avoided due to the compound’s reactivity. Analytical techniques like GC-MS or HPLC are used to confirm purity (>95%) .

Q. What safety protocols are critical when handling this compound?

Use impervious gloves (e.g., nitrile), sealed goggles, and a fume hood. Avoid skin/eye contact due to its corrosive nature. Store in airtight containers under dry conditions, away from nucleophiles (e.g., water, alcohols). Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in acylation reactions?

The electron-withdrawing difluoromethoxy group (-OCF₂H) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution. This reactivity is critical in synthesizing amides and esters for pharmaceutical intermediates. Comparative studies show a 30% higher acylation efficiency than non-fluorinated analogs .

Q. What analytical techniques are most effective for characterizing this compound?

Q. How can computational modeling predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations reveal charge distribution at the carbonyl group, explaining its affinity for nucleophilic residues (e.g., serine in enzymes). Molecular docking studies with proteases or kinases can guide drug design by optimizing substituent positions for target binding .

Q. What experimental designs are used to assess its biological activity, such as antimicrobial effects?

- Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution.

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction.

- Mechanistic Studies : Western blotting to detect caspase-3 activation in treated cells .

Q. How do structural analogs with varying halogen substitutions compare in reactivity and bioactivity?

Substituting the difluoromethoxy group with trifluoromethoxy (-OCF₃) increases lipophilicity (logP by 0.5) but reduces hydrolytic stability. Chlorine at the para position enhances antibacterial activity (MIC reduction by 50%) but raises toxicity. Structure-activity relationship (SAR) tables are key for optimizing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.